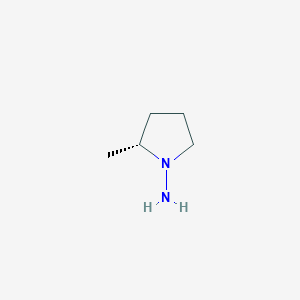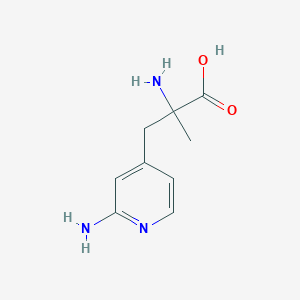
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid, commonly known as AMPA, is a type of amino acid that is widely used in scientific research. It is a synthetic analogue of glutamate, which is an important neurotransmitter in the central nervous system. AMPA is used to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
作用機序
AMPA binds to the AMPA receptor and activates it, leading to the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential. The activation of the AMPA receptor is important for the fast excitatory neurotransmission in the central nervous system.
生化学的および生理学的効果
AMPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic transmission and plasticity, which is important for learning and memory. It can also induce neuroprotection, which is important for the prevention of neurodegenerative diseases. However, excessive activation of the AMPA receptor can lead to excitotoxicity, which is a pathological process that can cause neuronal damage and death.
実験室実験の利点と制限
One of the main advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. It can be used to study the mechanisms of synaptic transmission and plasticity with high precision. However, one of the limitations of using AMPA is its potential for excitotoxicity. Careful control of the concentration and duration of AMPA exposure is necessary to avoid neuronal damage.
将来の方向性
There are many future directions for the use of AMPA in scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. Another direction is the study of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of AMPA in combination with other drugs or therapies may lead to new treatments for neurological disorders.
合成法
AMPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of various chemicals to produce AMPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of precursors to produce AMPA. Both methods have been used to produce high-quality AMPA for research purposes.
科学的研究の応用
AMPA has been extensively used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is also used to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system.
特性
CAS番号 |
136485-48-8 |
|---|---|
製品名 |
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
2-amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(11,8(13)14)5-6-2-3-12-7(10)4-6/h2-4H,5,11H2,1H3,(H2,10,12)(H,13,14) |
InChIキー |
FTBSQHZKDFBIKO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
正規SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
同義語 |
4-Pyridinepropanoicacid,-alpha-,2-diamino--alpha--methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



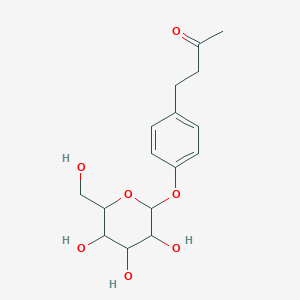
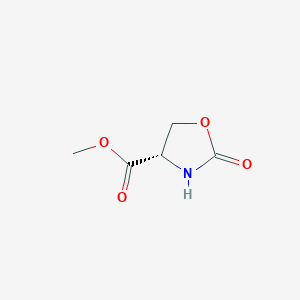
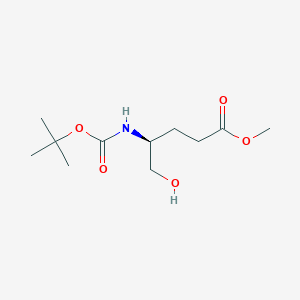
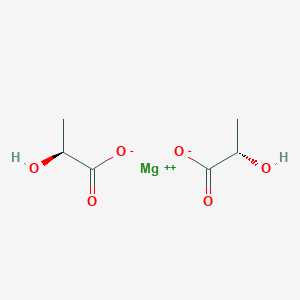
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
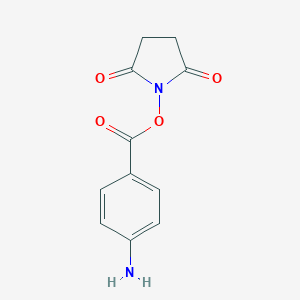
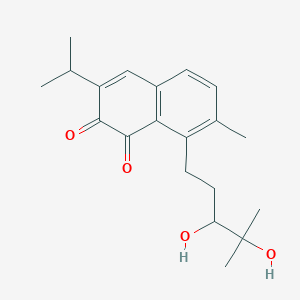
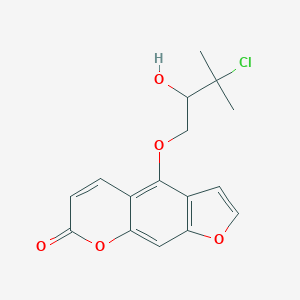
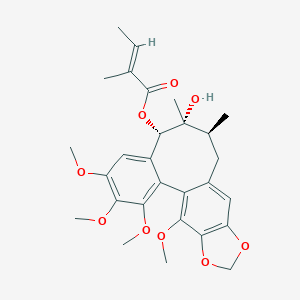
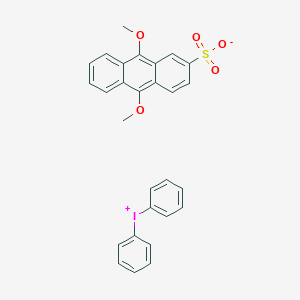
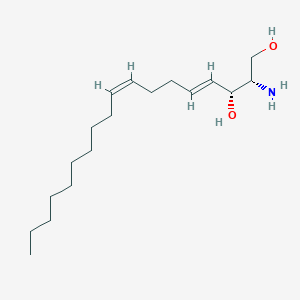
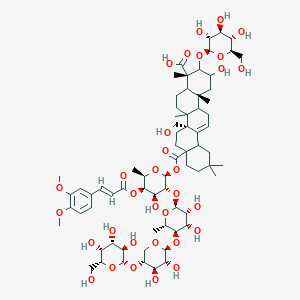
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
